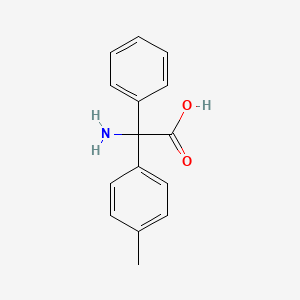
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is an organic compound with the molecular formula C17H23NO2 This compound is characterized by the presence of a naphthalene ring attached to an ethanamine backbone, which is further substituted with two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE typically involves the reaction of naphthalen-1-ylmethylamine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features but different functional groups.
2,2-diethoxyethanamine: A simpler analog with similar ethoxy substitution but lacking the naphthalene ring.
Uniqueness
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is unique due to the presence of both the naphthalene ring and the ethoxy-substituted ethanamine backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2,2-diethoxy-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H23NO2/c1-3-19-17(20-4-2)13-18-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,17-18H,3-4,12-13H2,1-2H3 |
InChI Key |
RSQQOWTUKNFYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CC=CC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B8761173.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8761183.png)
